molecular formula C11H11Cl2NO2 B13115113 Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate

Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate

Cat. No.: B13115113
M. Wt: 260.11 g/mol
InChI Key: ZKIRHZPWWGFXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate is an organic compound that belongs to the class of oxopropanimidates This compound is characterized by the presence of an ethyl group, a dichlorophenyl group, and an oxopropanimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the oxopropanimidate structure. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanimidate moiety to alcohols or amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This compound shares the dichlorophenyl group and has similar structural features.

    2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine: Another compound with the dichlorophenyl group, used in different chemical contexts.

Uniqueness

Ethyl3-(2,4-dichlorophenyl)-3-oxopropanimidate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its oxopropanimidate moiety, in particular, sets it apart from other similar compounds and contributes to its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

ethyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate

InChI

InChI=1S/C11H11Cl2NO2/c1-2-16-11(14)6-10(15)8-4-3-7(12)5-9(8)13/h3-5,14H,2,6H2,1H3

InChI Key

ZKIRHZPWWGFXKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.